Phenol, 2-[[(2-hydroxyphenyl)methylene]amino]-4-methyl-
Description
The compound "Phenol, 2-[[(2-hydroxyphenyl)methylene]amino]-4-methyl-" is a Schiff base derivative featuring a phenolic core substituted with a methyl group at position 4 and a 2-hydroxyphenyl-iminomethylene group at position 2. This structure confers unique electronic and steric properties, making it relevant in coordination chemistry, materials science, and antimicrobial research.
Key structural attributes:
- Schiff base linkage: The imine group (–N=CH–) enables metal coordination and conjugation, influencing UV-Vis absorption and redox behavior.
- Hydroxyl groups: Enhance solubility in polar solvents and participation in hydrogen bonding.
- Methyl substituent: Increases steric bulk and may modulate electronic effects.
Properties
IUPAC Name |
2-[(2-hydroxyphenyl)methylideneamino]-4-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-6-7-14(17)12(8-10)15-9-11-4-2-3-5-13(11)16/h2-9,16-17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQCBKGDZMFQNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)N=CC2=CC=CC=C2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00425633 | |
| Record name | AC1OAKS2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00425633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1761-57-5 | |
| Record name | 2-[[(2-Hydroxyphenyl)methylene]amino]-4-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1761-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AC1OAKS2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00425633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALPHA-(2-HYDROXY-5-METHYLPHENYLIMINO)-O-CRESOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[[(2-hydroxyphenyl)methylene]amino]-4-methyl- typically involves the condensation reaction between 2-hydroxybenzaldehyde and 4-methylphenylamine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Quinones
Reduction: Secondary amines
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
Phenol, 2-[[(2-hydroxyphenyl)methylene]amino]-4-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of dyes, polymers, and other organic compounds.
Mechanism of Action
The compound exerts its effects primarily through its ability to form complexes with metal ions. The phenolic hydroxyl and imine groups act as donor sites, coordinating with metal ions to form stable complexes. These complexes can then participate in various biochemical and chemical processes, influencing pathways such as oxidative stress and enzyme inhibition .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table highlights structural analogs and their key differences:
Key Observations :
Physicochemical Properties
Notable Trends:
Biological Activity
Phenol, 2-[[(2-hydroxyphenyl)methylene]amino]-4-methyl- is a compound of significant interest within the realm of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by case studies and data tables.
Synthesis
The synthesis of this compound typically involves the condensation reaction between 2-hydroxybenzaldehyde and 4-methyl-phenylamine. The reaction conditions often include a solvent such as methanol or ethanol, and the product can be purified through recrystallization techniques.
Antimicrobial Properties
Phenolic compounds, including derivatives like Phenol, 2-[[(2-hydroxyphenyl)methylene]amino]-4-methyl-, have demonstrated notable antimicrobial activity. Studies have shown that related Schiff bases exhibit strong antibacterial effects against various strains:
- Effective Microorganisms :
- Staphylococcus aureus
- Escherichia coli
- Bacillus subtilis
Table 1 summarizes the antimicrobial activity of similar phenolic compounds:
Anticancer Activity
Compounds structurally related to Phenol, 2-[[(2-hydroxyphenyl)methylene]amino]-4-methyl- have been investigated for their anticancer properties. Research indicates that certain Schiff bases derived from phenolic compounds exhibit antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (H-460).
Table 2 outlines the anticancer activity of selected Schiff bases:
| Compound Name | Effective Cancer Cell Lines | Reference |
|---|---|---|
| 1-((pyridine-2-ylimino)methyl)napthalen-2-ol | MCF-7, SkBr-3 | |
| N'-[(1E)-1-(5-bromo-2-hydroxyphenyl)ethylidene]-3,4,5-trihydroxybenzohydrazide | MCF-7 |
Neuroprotective Effects
Research has also highlighted the potential neuroprotective effects of phenolic compounds against neurodegenerative diseases such as Alzheimer's disease. Certain derivatives have shown inhibitory action against amyloid-beta peptide production, a major contributor to Alzheimer’s pathology.
Case Studies
In a recent study focusing on the biological evaluation of phenolic compounds, researchers synthesized a series of derivatives and evaluated their activity against various pathogens and cancer cell lines. The findings indicated that modifications in the phenolic structure significantly influenced biological activity:
- Antimicrobial Evaluation : Compounds were tested for their Minimum Inhibitory Concentration (MIC) against bacterial strains.
- MIC values ranged from 4.69 to 22.9 µM for Bacillus subtilis and up to 156.47 µM for E. coli.
- Anticancer Screening : The synthesized compounds were screened against MCF-7 cells.
- Several showed promising IC50 values indicating effective inhibition of cell proliferation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
